molecular formula C20H16FeO2 B2534984 Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+) CAS No. 301847-75-6

Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)

Cat. No. B2534984
CAS RN: 301847-75-6
M. Wt: 344.191
InChI Key: UZZYPNLYKYDEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+) is a useful research compound. Its molecular formula is C20H16FeO2 and its molecular weight is 344.191. The purity is usually 95%.
BenchChem offers high-quality Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis via Tricarbonyliron Complexes

The protection of conjugated dienes through coordination to the tricarbonyliron fragment facilitates a multitude of applications in organic synthesis. Tricarbonyl(η4-1,3-diene)iron complexes serve as versatile starting materials for the synthesis of polyunsaturated natural products and biologically active compounds. For instance, iron-mediated cycloadditions enable the preparation of cyclopentadienones, which are useful for further cycloadditions, illustrating the potential of these complexes in constructing complex organic molecules (Knölker, 1999).

Photoluminescence Properties

Cyclopentadiene derivatives display solvent-dependent fluorescence emissions and exhibit aggregation-induced emission enhancement (AIEE) characteristics. The photoluminescent properties are significantly influenced by intermolecular interactions and the structure of the derivatives, demonstrating the potential of these compounds in material science and sensor technology (Zhang et al., 2013).

Thermochemistry and Combustion Modeling

Research into the thermochemistry of cyclopentadiene derivatives aims to understand their behavior in combustion processes. High-level ab initio quantum chemistry calculations provide insights into the gas-phase thermochemical properties of these derivatives, contributing to more accurate combustion models and the development of cleaner combustion technologies (Catoire et al., 2003).

Novel Polymerization Methods

The polymerization of dienes, such as isoprene, using cobalt catalysts leads to the formation of polymers with unique structures like the equibinary, alternating cis-1,4/3,4 structure. These findings open new avenues for creating polymers with specific mechanical properties and applications in various industries (Ricci et al., 2009).

properties

IUPAC Name

cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13O2.C5H5.Fe/c1-11-6-8-13(15(17)10-11)14(16)9-7-12-4-2-3-5-12;1-2-4-5-3-1;/h2-10,17H,1H3;1-5H;/q2*-1;+2/b9-7+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZHGDRFFUVDBY-OJYIHNBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C[CH-]2)O.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C[CH-]2)O.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FeO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.